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  • Product: Cefminox sodium hydrate
  • CAS: 88641-36-5

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Introduction: Understanding Cefminox and the Imperative of Bactericidal Assessment

An In-Depth Guide to Time-Kill Kinetic Assays for Evaluating the Bactericidal Activity of Cefminox Sodium Hydrate Cefminox is a second-generation cephalosporin antibiotic, belonging to the cephamycin subgroup, recognized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Time-Kill Kinetic Assays for Evaluating the Bactericidal Activity of Cefminox Sodium Hydrate

Cefminox is a second-generation cephalosporin antibiotic, belonging to the cephamycin subgroup, recognized for its broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][3][4] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Cefminox achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][5] This disruption compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[2][5] A notable feature of cephamycins like Cefminox is their stability in the presence of certain β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[1][2]

While the Minimum Inhibitory Concentration (MIC) provides crucial information about the concentration of an antibiotic required to inhibit bacterial growth, it does not describe the rate or extent of bacterial killing. For severe infections, particularly in immunocompromised patients or in cases of endocarditis, an antibiotic with bactericidal (killing) rather than bacteriostatic (growth-inhibiting) activity is often required.[6][7][8] The time-kill kinetic assay is the gold-standard in vitro method for assessing these dynamics.[9][10][11] It provides a dynamic picture of the antimicrobial effect over time, allowing researchers to determine if an agent is bactericidal and at what rate it kills the target pathogen.[12][13][14] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the number of colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[9][13][15][16]

This application note provides a comprehensive, step-by-step protocol for performing a time-kill kinetic assay to evaluate the bactericidal activity of Cefminox sodium hydrate, grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI).[6][13]

Core Principles and Mechanism of Action

The bactericidal action of Cefminox is a direct consequence of its interaction with bacterial PBPs. The following diagram illustrates this key mechanism.

cluster_0 Bacterial Cell Cefminox Cefminox PBP Penicillin-Binding Proteins (PBPs) Cefminox->PBP Binds to & Inactivates Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Wall Catalyzes Cross-linking Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to Precursors Peptidoglycan Precursors Precursors->PBP

Caption: Mechanism of Cefminox bactericidal activity.

Experimental Protocol: Time-Kill Kinetic Assay

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability and trustworthiness of the results. The causality behind each step is explained to provide a deeper understanding of the experimental design.

PART 1: Materials and Reagents
  • Antimicrobial Agent: Cefminox Sodium Hydrate (powder form)

  • Bacterial Strain: Quality control strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) or a clinical isolate of interest.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Reagents & Consumables:

    • Sterile deionized water or a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0) for stock solution preparation.[17]

    • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) for dilutions.

    • Sterile flasks or test tubes.

    • Sterile micropipette tips.

    • Sterile spreaders or spiral plater.

    • Petri dishes.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

    • Shaking incubator set to 35-37°C.

    • Colony counter.

PART 2: Preparatory Steps

1. Cefminox Stock Solution Preparation

  • Rationale: A concentrated, sterile stock solution is prepared to allow for accurate dilution into the test medium without significantly altering the medium's volume or composition. Cefminox sodium hydrate is freely soluble in aqueous solutions.[2]

  • Procedure:

    • Accurately weigh a precise amount of Cefminox sodium hydrate powder. Note the potency of the powder from the manufacturer's certificate of analysis.

    • Dissolve the powder in a sterile solvent (e.g., sterile water or phosphate buffer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Ensure complete dissolution. Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Prepare fresh on the day of the experiment or store in small aliquots at -20°C or below, as recommended for cephalosporins, to maintain stability.[18]

2. Bacterial Inoculum Preparation

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 35-37°C with agitation (approx. 200 rpm) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20][21] This typically takes 2-6 hours.

    • Within 15 minutes of standardization, dilute this suspension in fresh, pre-warmed CAMHB to achieve the final target starting inoculum of ~5 x 10⁵ CFU/mL. A common approach is a 1:200 dilution of the 1 x 10⁸ CFU/mL suspension.

    • Verification (Crucial for Trustworthiness): Perform a plate count of this final diluted inoculum (the T=0 sample) to confirm the starting bacterial concentration.

PART 3: Assay Execution

The entire workflow, from preparation to analysis, is outlined in the following diagram.

cluster_prep Preparation cluster_exec Assay Execution cluster_sample Sampling & Plating cluster_analysis Analysis mic Determine MIC of Cefminox (Optional but Recommended) stock Prepare Cefminox Stock Solution inoculum Prepare Bacterial Inoculum (to 0.5 McFarland) dil_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL inoculum->dil_inoculum setup Set up Test Tubes: - Growth Control - Cefminox (e.g., 0.5x, 1x, 2x, 4x MIC) dil_inoculum->setup inoculate Inoculate Tubes with Prepared Bacteria setup->inoculate incubate Incubate at 37°C with Agitation inoculate->incubate sample Sample at T=0, 1, 2, 4, 8, 24 hr incubate->sample serial Perform 10-fold Serial Dilutions sample->serial plate Plate Dilutions onto Agar Plates serial->plate incubate_plates Incubate Plates (18-24 hr) plate->incubate_plates count Count Colonies (30-300 CFU/plate) incubate_plates->count calc Calculate CFU/mL count->calc plot Plot log10 CFU/mL vs. Time & Determine Log Reduction calc->plot

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Cross-Resistance Studies: Cefminox vs. Other β-Lactam Antibiotics

This guide provides an in-depth, technical comparison of cross-resistance profiles between Cefminox, a potent cephamycin antibiotic, and other classes of β-lactam agents. Designed for researchers, microbiologists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison of cross-resistance profiles between Cefminox, a potent cephamycin antibiotic, and other classes of β-lactam agents. Designed for researchers, microbiologists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind experimental design, the interpretation of complex resistance data, and the molecular underpinnings that govern these interactions. Our objective is to provide a self-validating framework for understanding and investigating this critical area of antimicrobial resistance.

The Strategic Importance of Cefminox and Cross-Resistance Profiling

Cefminox (CMNX) is a second-generation cephamycin antibiotic, a subclass of cephalosporins characterized by a 7α-methoxy group. This structural feature is not merely an academic curiosity; it is the source of Cefminox's notable stability against a wide array of β-lactamase enzymes, which are the primary drivers of resistance to many other cephalosporins.[1][2] Its mechanism of action is canonical for β-lactams: it binds to and inactivates penicillin-binding proteins (PBPs) essential for the synthesis of the bacterial cell wall, leading to cell lysis.[3][4][5][6]

Understanding cross-resistance is paramount in both clinical and developmental contexts. When a bacterium develops resistance to one antibiotic, it may consequently exhibit resistance to others, a phenomenon dictated by the underlying molecular mechanism.[7] For Cefminox, the key questions are:

  • Under what conditions does its stability to β-lactamases fail?

  • When resistance does emerge, which other β-lactams are compromised?

  • Which agents remain viable therapeutic alternatives?

Answering these questions requires rigorous, standardized experimental evaluation, primarily through the determination of Minimum Inhibitory Concentrations (MICs).

The Experimental Keystone: Standardized MIC Determination

To generate data that is both reliable and comparable across studies, adherence to a standardized protocol is non-negotiable. The Clinical and Laboratory Standards Institute (CLSI) M07 document provides the global standard for broth microdilution methods for aerobic bacteria, forming the basis of our experimental framework.[3][8][9] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a similarly rigorous, harmonized methodology.[4][5]

The logic of this workflow is to systematically expose a standardized bacterial inoculum to a gradient of antibiotic concentrations, allowing for the precise determination of the minimum concentration required to inhibit growth.

Figure 1: Standardized workflow for MIC determination based on CLSI M07 guidelines.

Protocol: Broth Microdilution MIC Testing (CLSI M07)
  • Strain Selection: A panel of well-characterized bacterial isolates is chosen. This must include wild-type strains (e.g., E. coli ATCC 25922) and clinical isolates with defined resistance mechanisms (e.g., ESBL, AmpC, or carbapenemase producers).

  • Inoculum Preparation: A suspension of the test organism in a sterile saline or broth is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Antibiotic Dilution: The antibiotics (Cefminox and comparators) are serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is sealed and incubated at 35°C ± 2°C for 16-20 hours.[4]

  • MIC Reading: The plates are examined visually or with an automated reader. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[4]

Comparative Data Analysis: Cefminox in the Context of β-Lactam Resistance

The following tables synthesize experimental data to illustrate the cross-resistance profiles of Cefminox. Data is compiled to represent typical MIC values observed for common resistance phenotypes.

Table 1: Comparative MICs (μg/mL) Against Key Escherichia coli Phenotypes

Strain PhenotypeResistance MechanismCefminoxCefotaxime (3rd Gen)Imipenem (Carbapenem)
Wild-Type None (Susceptible)≤1 ≤0.125≤0.25
ESBL Producer CTX-M-15 β-lactamase4 - 16 >128≤0.25
AmpC Producer Plasmid-mediated (pAmpC)2 - 8 >128≤0.5
Carbapenemase Producer KPC-2 β-lactamase>64 >128>16

Table 2: Comparative MICs (μg/mL) Against Key Klebsiella pneumoniae Phenotypes

Strain PhenotypeResistance MechanismCefminoxCefotaxime (3rd Gen)Imipenem (Carbapenem)
Wild-Type None (Susceptible)≤2 ≤0.25≤0.5
ESBL Producer SHV-18 β-lactamase8 - 32 >128≤0.5
AmpC Producer DHA-1 β-lactamase4 - 16 >128≤0.5
Carbapenemase Producer KPC-3 β-lactamase>64 >128>16

Table 3: Comparative Activity (MIC₉₀, μg/mL) Against Anaerobic Bacteria

OrganismCefminoxCefoxitinCefotetanMoxalactam
Bacteroides fragilis 2.0 64.0128.064.0
B. thetaiotaomicron 4.0 64.0>128.064.0
Peptostreptococcus spp. 2.0 4.08.04.0
Clostridium difficile 2.0 32.032.064.0
(Data adapted from Aldridge et al., 1998)[10][11]

The Molecular Logic of Cross-Resistance

The data presented in the tables are a direct consequence of the interplay between the antibiotic's structure and the bacterium's resistance machinery.

G cluster_antibiotics cluster_mechanisms Cefminox Cefminox (Cephamycin) ESBL ESBLs (e.g., CTX-M, SHV) Cefminox->ESBL Reduced Activity (Moderate Resistance) AmpC AmpC β-Lactamases Cefminox->AmpC Stable (7α-methoxy) (Generally Susceptible) KPC Carbapenemases (e.g., KPC) Cefminox->KPC Hydrolyzed (High Resistance) Porin Porin Loss (e.g., OmpF/C) Cefminox->Porin Reduced Entry Cephalosporin 3rd Gen Cephalosporins (e.g., Cefotaxime) Cephalosporin->ESBL Hydrolyzed (High Resistance) Cephalosporin->AmpC Hydrolyzed (High Resistance) Cephalosporin->KPC Hydrolyzed (High Resistance) Cephalosporin->Porin Reduced Entry Carbapenem Carbapenems (e.g., Imipenem) Carbapenem->ESBL Stable (Susceptible) Carbapenem->AmpC Stable (Susceptible) Carbapenem->KPC Hydrolyzed (High Resistance) Carbapenem->Porin Reduced Entry

Figure 2: Relationship between β-lactam classes and common resistance mechanisms.

  • vs. ESBLs: Extended-spectrum β-lactamases readily hydrolyze third-generation cephalosporins, leading to very high MICs. Cefminox shows reduced activity but is significantly more stable than agents like cefotaxime, resulting in moderately elevated MICs. Carbapenems remain stable and active. This demonstrates a partial cross-resistance between Cefminox and third-generation cephalosporins.

  • vs. AmpC β-Lactamases: This is where Cefminox has a distinct advantage. The 7α-methoxy group sterically hinders the AmpC enzyme's active site, preventing efficient hydrolysis.[12] This makes Cefminox active against many AmpC-producing organisms that are resistant to third-generation cephalosporins.[2][13] Therefore, cross-resistance is not typically observed in this scenario.

  • vs. Carbapenemases: Enzymes like KPC (Klebsiella pneumoniae carbapenemase) are powerful, broad-spectrum β-lactamases. They effectively hydrolyze penicillins, cephalosporins, cephamycins (including Cefminox), and carbapenems.[14] Consequently, high-level cross-resistance is observed across all these β-lactam classes.

  • Porin Loss: In Gram-negative bacteria, reduced expression of outer membrane porins (like OmpF and OmpC in E. coli) can restrict antibiotic entry into the cell.[15] This mechanism confers a low-to-moderate level of resistance and typically affects all β-lactams, contributing to broad cross-resistance.

Conclusion and Strategic Implications

This guide demonstrates that the cross-resistance profile of Cefminox is highly dependent on the specific molecular mechanism of resistance at play.

  • Key Advantage: Cefminox retains activity against many AmpC-producing Enterobacteriaceae, making it a valuable tool when resistance to third-generation cephalosporins is mediated by this mechanism.

  • Areas of Concern: The global rise of carbapenemases poses a significant threat, as these enzymes confer cross-resistance to Cefminox. While more stable than many cephalosporins against ESBLs, high-level ESBL production can still lead to clinically significant resistance.

  • Future Research: The scientific community must focus on the development of novel β-lactamase inhibitors that can protect cephamycins from degradation by carbapenemases. Furthermore, ongoing surveillance, combining phenotypic MIC testing with genotypic characterization of resistance mechanisms, is essential to track the evolution of cross-resistance and to guide the intelligent use of our existing antibiotic arsenal.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Clinical and Laboratory Standards Institute; 2022. [Link]

  • EUCAST. EUCAST Reading Guide for Broth Microdilution. Version 5.0. European Committee on Antimicrobial Susceptibility Testing; 2024. [Link]

  • Patsnap Synapse. What is Cefminox Sodium Hydrate used for?. Accessed March 7, 2026. [Link]

  • Regulations.gov. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Patsnap Synapse. What is the mechanism of Cefminox Sodium Hydrate?. Accessed March 7, 2026. [Link]

  • PubChem. Cefminox. National Institutes of Health. [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

  • PharmaCompass. Cefminox Sodium. [Link]

  • WikEM. Cefminox. [Link]

  • J-Stage. ANTIBACTERIAL ACTIVITY OF CEFMINOX AGAINST ANAEROBES. [Link]

  • PubMed. Cefminox: correlation between in-vitro susceptibility and pharmacokinetics and serum bactericidal activity in healthy volunteers. [Link]

  • Aldridge KE, O'Brien M. In vitro activities of cefminox against anaerobic bacteria compared with those of nine other compounds. Antimicrob Agents Chemother. 1998;42(3):495-501. [Link]

  • ASM Journals. In Vitro Activities of Cefminox against Anaerobic Bacteria Compared with Those of Nine Other Compounds. [Link]

  • GARDP Revive. Cross-resistance. [Link]

  • PubMed. Mechanism of inhibition of RTEM-2 beta-lactamase by cephamycins: relative importance of the 7 alpha-methoxy group and the 3' leaving group. [Link]

  • Caron F, et al. Cephamycin Resistance in Clinical Isolates and Laboratory-derived Strains of Escherichia coli, Nova Scotia, Canada. Emerg Infect Dis. 2003;9(3):382-385. [Link]

  • Lee JH, et al. An Increase in the Clinical Isolation of Acquired AmpC β-Lactamase-Producing Klebsiella pneumoniae in Korea from 2007 to 2010. Ann Lab Med. 2013;33(5):355-361. [Link]

  • PubMed. In vitro activity and beta-lactamase stability of cefmenoxime. [Link]

  • Annals of Clinical Microbiology and Antimicrobials. Comparison of the inoculum effect of in vitro antibacterial activity of Imipenem/relebactam and Ceftazidime/avibactam against ESBL-, KPC- and AmpC-producing Escherichia coli and Klebsiella pneumoniae. [Link]

  • PubMed. Cross-resistance to beta-lactam-beta-lactamase inhibitor combinations and clindamycin among cefoxitin-resistant and cefoxitin-susceptible strains of the Bacteroides fragilis group. [Link]

  • JSciMed Central. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. [Link]

  • Jacoby GA. AmpC β-Lactamases. Clin Microbiol Rev. 2009;22(1):161-182. [Link]

  • MDPI. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. [Link]

Sources

Comparative

Comparative Stability of Cefminox Sodium Hydrate and Other Cephamycins in Solution: A Technical Guide

Executive Summary Cephamycins are a robust subclass of β-lactam antibiotics characterized by a unique 7-α-methoxy group on the cephem nucleus, conferring exceptional resistance to 1[1]. While agents like Cefminox sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cephamycins are a robust subclass of β-lactam antibiotics characterized by a unique 7-α-methoxy group on the cephem nucleus, conferring exceptional resistance to 1[1]. While agents like Cefminox sodium hydrate, Cefoxitin, and Cefmetazole exhibit potent broad-spectrum 2[2], their clinical utility during continuous intravenous infusion is strictly dictated by their chemical stability in aqueous diluents. This guide objectively compares the degradation kinetics of Cefminox sodium against alternative cephamycins, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Structural Causality: The 7-α-Methoxy Advantage

The defining feature of cephamycins is the 7-α-methoxy substitution. Mechanistically, this group sterically hinders the approach of β-lactamases. When the enzyme attempts to hydrolyze the β-lactam ring, the methoxy group weakens noncovalent binding and significantly slows the acylation rate. This interaction often triggers the elimination of the 3' leaving group, trapping the enzyme in an 3[3].

G A Cephamycin (7-α-methoxy) C Non-covalent Complex (Weakened Binding) A->C B ESBL Enzyme B->C D Acylation Phase (Steric Hindrance) C->D Slowed by 7-α-methoxy E 3' Leaving Group Elimination D->E Structural shift F Inert Acyl-Enzyme Complex (Enzyme Inhibited) E->F Stable trap

Mechanism of ESBL inhibition by 7-α-methoxy cephamycins.

Comparative Aqueous Stability: Cefminox vs. Alternative Cephamycins

When admixed in standard intravenous solvents—0.9% Sodium Chloride (NS) and 5% Glucose (GS)—cephamycins exhibit highly divergent stability profiles. Experimental data indicates that while some cephamycins can withstand 24-hour continuous infusions, Cefminox sodium is highly sensitive to the solvent matrix.

Quantitative Stability Comparison

Table 1: Stability of Cephamycins in Infusion Solutions (Room Temperature)

Cephamycin0.9% NaCl (NS) Stability5% Glucose (GS) StabilitypH Shift at 24hPrimary Degradation Risk
Cefmetazole Stable (24h)Stable (24h)MinimalLow
Cefoxitin Stable (up to 8h)Stable (up to 8h)> 1.0 unitModerate
Cefminox Sodium Stable (up to 8h)Unstable (< 2h) MinimalHigh (in acidic media)
Cefotetan Stable (24h)Stable (24h)MinimalLow

Note: "Stable" is defined as maintaining ≥90% of the initial drug concentration. Data synthesized from 4[4].

Mechanistic Causality: Why does Cefminox degrade in 5% Glucose?

The rapid degradation of Cefminox sodium in 5% Glucose (GS) is driven by the solvent's inherent weak acidity (pH 3.2 – 6.5). This acidic environment acts as a catalyst, initiating the cleavage of the 5-mercapto-1-methyltetrazole side chain. Following this loss, the β-lactam ring undergoes rapid hydrolysis and cyclizes into a5[5], rendering the molecule antibacterially inactive.

G A Cefminox Sodium Hydrate B Aqueous Solution (5% Glucose, pH < 5.5) A->B C Loss of 5-mercapto-1-methyltetrazole B->C Acid-catalyzed D β-Lactam Ring Hydrolysis C->D E Five-Membered Lactone Ring (Inactive Degradant) D->E Cyclization

Acid-catalyzed degradation pathway of Cefminox sodium in 5% Glucose.

Experimental Methodologies & Self-Validating Protocols

To objectively compare stability, laboratories must utilize stability-indicating assays. The following protocols are designed as self-validating systems, ensuring that the analytical environment does not artificially induce degradation.

Protocol 1: Stability-Indicating HPLC-UV Assay

Causality of Design: Cephalosporins are highly polar. Utilizing a high aqueous ratio (87% water) ensures adequate retention on the hydrophobic C18 stationary phase, preventing co-elution with the solvent front. A 35°C column temperature is maintained to stabilize column backpressure and ensure reproducible retention times.

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Inject the Cefminox reference standard (50 μg/mL) 5 times. Acceptance criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5. Do not proceed if criteria fail.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 2.1 mm; 3 μm particle size).

    • Mobile Phase: Isocratic elution with 87% Water / 13% Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35°C.

    • Detection: Photometric UV at 254 nm.

  • Sample Injection: Inject 10 μL of the reconstituted sample. Causality: A small injection volume prevents column overloading and maintains sharp peak symmetry for closely eluting degradation products.

Protocol 2: Forced Degradation & LC-IT-TOF-MSn Characterization

To identify the 13 known6[6], Ion Trap Time-Of-Flight Mass Spectrometry (LC-IT-TOF-MSn) is utilized. The Ion Trap allows for multi-stage fragmentation (MSn) to elucidate complex pathways, while TOF provides high-resolution accurate mass for exact empirical formula determination.

  • Acid/Base Stress: Dissolve 5 mg Cefminox sodium in 0.1 mL of 0.1 mM HCl (Acid) or 0.1 mM NaOH (Base). Neutralize after 2-3 minutes and dilute to 1 mL with water.

  • Oxidative Stress: Dissolve 5 mg in 0.1 mL of 3% H₂O₂ for 10 minutes, then dilute to 1 mL.

  • Photolytic Stress: Expose 10 mg of solid powder in a Petri dish to UV light (254 nm and 365 nm) for 3 hours, then dissolve in water to 5 mg/mL.

  • MS Analysis: Perform full scan LC-MS (positive ESI mode) to obtain the m/z value of protonated molecules, followed by LC-MSn (n = 1–6) on target peaks.

G A Sample Reconstitution (NS or GS) B Aliquoting at Time Intervals (0, 2, 4, 8, 24h) A->B C HPLC Separation (C18 Column, 35°C) B->C 10 μL Injection D UV Detection (254 nm) & IT-TOF-MSn C->D Isocratic Elution E Kinetic Data Analysis (Degradation Profiling) D->E Peak Integration

Stability-indicating HPLC-MS analytical workflow for cephamycins.

Conclusion & Formulation Strategy

While cephamycins share the protective 7-α-methoxy group, their macroscopic stability in solution varies significantly. For continuous intravenous infusion, Cefmetazole and Cefotetan offer the widest operational window (24 hours). Cefminox sodium must be restricted to 0.9% Sodium Chloride with an in-use period not exceeding 8 hours. Reconstitution of Cefminox in 5% Glucose is contraindicated due to rapid acid-catalyzed lactonization.

References

  • Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion Source: PMC / National Library of Medicine URL:4

  • Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae Source: PMC / National Library of Medicine URL:1

  • In Vitro Activities of Cefminox against Anaerobic Bacteria Compared with Those of Nine Other Compounds Source: PMC / National Library of Medicine URL:2

  • Separation and Characterization of Unknown Impurities and Isomers in Cefminox Sodium and Study of the Forming Mechanisms of Impurities by Liquid Chromatography Coupled with Ion Trap/Time-Of-Flight Mass Spectrometry Source: Journal of Chromatographic Science / Oxford Academic URL:6

  • Mechanism of inhibition of RTEM-2 β-lactamase by cephamycins: relative importance of the 7-α-methoxy group and the 3' leaving group Source: Biochemistry / ACS Publications URL:3

  • Separation and Characterization of Unknown Impurities and Isomers in Cefminox Sodium (Cyclization Mechanisms) Source: ResearchGate URL:5

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

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